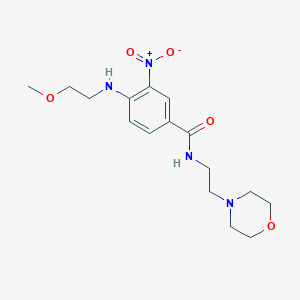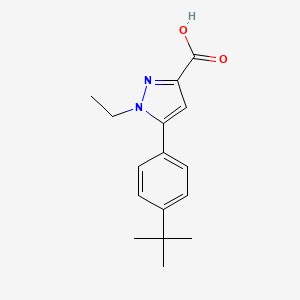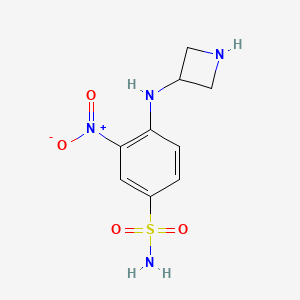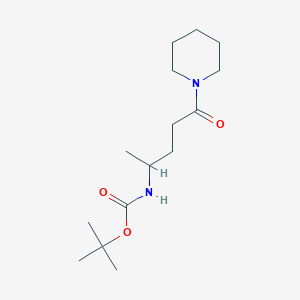
4-(2-methoxyethylamino)-N-(2-morpholin-4-ylethyl)-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-methoxyethylamino)-N-(2-morpholin-4-ylethyl)-3-nitrobenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a nitrobenzamide core, a methoxyethylamino group, and a morpholin-4-ylethyl group.
Vorbereitungsmethoden
The synthesis of 4-(2-methoxyethylamino)-N-(2-morpholin-4-ylethyl)-3-nitrobenzamide involves multiple steps, including the formation of intermediate compounds The synthetic route typically starts with the nitration of a benzene derivative to introduce the nitro groupThe final step involves the addition of the morpholin-4-ylethyl group under specific reaction conditions, such as controlled temperature and pH .
Analyse Chemischer Reaktionen
4-(2-methoxyethylamino)-N-(2-morpholin-4-ylethyl)-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxyethylamino group can be substituted with other nucleophiles under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study various biological processes due to its ability to interact with specific biomolecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific pathways.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(2-methoxyethylamino)-N-(2-morpholin-4-ylethyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The nitro group plays a crucial role in its reactivity, while the methoxyethylamino and morpholin-4-ylethyl groups contribute to its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
4-(2-methoxyethylamino)-N-(2-morpholin-4-ylethyl)-3-nitrobenzamide can be compared with similar compounds such as:
4-(2-aminoethylamino)-N-(2-morpholin-4-ylethyl)-3-nitrobenzamide: This compound lacks the methoxy group, which affects its reactivity and binding properties.
4-(2-methoxyethylamino)-N-(2-piperidin-4-ylethyl)-3-nitrobenzamide: The morpholine ring is replaced with a piperidine ring, altering its chemical and biological properties.
Eigenschaften
Molekularformel |
C16H24N4O5 |
|---|---|
Molekulargewicht |
352.39 g/mol |
IUPAC-Name |
4-(2-methoxyethylamino)-N-(2-morpholin-4-ylethyl)-3-nitrobenzamide |
InChI |
InChI=1S/C16H24N4O5/c1-24-9-5-17-14-3-2-13(12-15(14)20(22)23)16(21)18-4-6-19-7-10-25-11-8-19/h2-3,12,17H,4-11H2,1H3,(H,18,21) |
InChI-Schlüssel |
JGKVUEYQKTVJTC-UHFFFAOYSA-N |
Kanonische SMILES |
COCCNC1=C(C=C(C=C1)C(=O)NCCN2CCOCC2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![10H-Indeno[2,1-e]-1,2,4-triazolo[4,3-b][1,2,4]triazin-10-one, 3-butyl-, O-2-propen-1-yloxime](/img/structure/B13878356.png)


![8-N-benzyl-[1,2,4]triazolo[1,5-a]pyrazine-2,8-diamine](/img/structure/B13878376.png)


![3-(Difluoromethoxy)-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline](/img/structure/B13878386.png)

![Carbamic acid, N-[4-(formylamino)phenyl]-, methyl ester](/img/structure/B13878394.png)


